molecular formula C15H12N2O2S B092532 8-(4-Benzenesulfonylamino)quinoline CAS No. 16082-59-0

8-(4-Benzenesulfonylamino)quinoline

Cat. No. B092532
CAS RN: 16082-59-0
M. Wt: 284.3 g/mol
InChI Key: FEBBZFJWAMUFPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the first study, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes, using p-toluenesulfonic acid (PTSA) as a catalyst for cyclization . Another research paper describes the synthesis of a homologous series based on quinoline-8-yl-4-((4-n-alkoxy benzylidene) amino) benzoate, characterized by elemental analyses and spectroscopic techniques . The third paper discusses the chemical transformations of 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, leading to the development of C-8 substituted quinolines with potential biological activity . Lastly, the synthesis and characterization of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline are reported, including its crystal structure .

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry were employed to characterize the target molecules in the first study . Similarly, the second paper utilized Fourier transform infrared (FT-IR) and proton magnetic resonance (1H NMR) spectroscopy for characterization . The third paper provided detailed structural assignments for the C-8 substituted quinolines, supported by IR, 1H NMR, 13C NMR spectra, and mass spectrometric data . The fourth study included the crystal structure of a quinoline derivative, revealing a chair-like conformation and a screw structure of the benzo[f]cyclohepta[c]quinoline moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are diverse and include cyclization, Claisen rearrangement, and aldol condensation reactions. The first paper reports the use of PTSA as a catalyst for cyclization . The third paper describes various reactions such as N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions to prepare new C-8 substituted quinolines . These reactions are crucial for introducing functional groups that may enhance the biological activity of the quinoline nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their structure and the substituents present. The first paper reports antibacterial and antioxidant activities for some of the synthesized compounds, with specific derivatives showing potent antibacterial activity and others acting as antioxidants . The mesomorphic properties of the compounds synthesized in the second study were observed by polarizing optical light microscopy (POM) and confirmed by differential scanning calorimetry (DSC), indicating liquid crystalline properties . The third paper does not provide explicit details on the physical properties but focuses on the potential biological activity of the synthesized compounds . The fourth paper provides detailed crystallographic data, including the space group, cell dimensions, and conformation of the synthesized compound .

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, attributed to their high electron density, which facilitates stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting metals against corrosion, especially in harsh environments (C. Verma, M. Quraishi, E. Ebenso, 2020).

Medicinal Chemistry

Quinoline derivatives play a significant role in developing novel bioactive compounds. They have been investigated for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The nitrogen-containing hybrid heterocyclic compounds derived from quinoline have shown potential therapeutic benefits with lesser adverse effects, highlighting the importance of quinoline in synthesizing drugs with novel modes of action (Salahuddin et al., 2023).

Green Chemistry

The synthesis of quinoline scaffolds has seen a shift towards green chemistry methodologies. Efforts are directed at eliminating the use of hazardous chemicals, solvents, and catalysts, emphasizing the significance of designing environmentally friendly and non-toxic quinoline derivatives. This approach not only supports sustainable chemistry practices but also opens new avenues for quinoline's applications in various domains (L. Nainwal et al., 2019).

Anticancer Activity

Quinoline-based compounds, including 8-(4-Benzenesulfonylamino)quinoline derivatives, have shown promising anticancer properties. They work through multiple mechanisms, such as inhibiting cell growth, inducing apoptosis, and disrupting cell migration. This versatility makes quinoline a valuable scaffold in cancer drug discovery and emphasizes the need for further research to exploit its full therapeutic potential (O. Afzal et al., 2015).

Optoelectronic Materials

Quinoline derivatives have found applications in optoelectronic materials due to their excellent π–π stacking ability. They are used as basic scaffolds for creating materials that exhibit properties such as luminescence, photoelectric conversion, and sensing. The ability to modify quinoline structures for specific optoelectronic applications underscores the compound's versatility and importance in materials science (J. Segura et al., 2015).

Safety And Hazards

The safety data sheet for 8-(4-Benzenesulfonylamino)quinoline indicates that it is intended for research and development use only .

Future Directions

Quinoline and its derivatives have a broad spectrum of bioactivity, making them a core template in drug design . The recent advances in the chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .

properties

IUPAC Name

N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBZFJWAMUFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167009
Record name 8-(4-Benzenesulfonylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(4-Benzenesulfonylamino)quinoline

CAS RN

16082-59-0
Record name N-(Quinolin-8-yl)benzenesulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Benzenesulfonylamino)quinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-Benzenesulfonylamino)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(quinolin-8-yl)benzenesulfonamide
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